molecular formula C11H11NO6 B1303826 Dimethyl 2-(4-nitrophenyl)malonate CAS No. 4033-88-9

Dimethyl 2-(4-nitrophenyl)malonate

Cat. No. B1303826
CAS RN: 4033-88-9
M. Wt: 253.21 g/mol
InChI Key: PYUABAXAUVLRNX-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-nitrophenyl)malonate is a chemical compound that is part of a broader class of malonates which are known for their utility in various synthetic applications. The presence of the nitro group on the phenyl ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, involves the condensation of Meldrum's acid with 4-nitrobenzaldehyde followed by a reaction with alkyl isocyanides in the presence of alcohols, yielding excellent results . This method demonstrates the potential for synthesizing dimethyl 2-(4-nitrophenyl)malonate through similar condensation and functionalization strategies.

Molecular Structure Analysis

The molecular structure of compounds closely related to dimethyl 2-(4-nitrophenyl)malonate has been studied using X-ray diffraction methods, revealing that such molecules can exist in zwitterionic forms with significant intramolecular and intermolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and interaction of dimethyl 2-(4-nitrophenyl)malonate with other molecules.

Chemical Reactions Analysis

Dimethyl 2-(4-nitrophenyl)malonate can participate in proton transfer reactions, as evidenced by studies on similar compounds. For instance, the deprotonation processes of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile have been investigated, showing quantitative deprotonation by guanidine-like N-bases . This reactivity is indicative of the compound's potential behavior in chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-(4-nitrophenyl)malonate can be inferred from studies on related compounds. For example, the influence of polar aprotic solvents on the kinetics of proton transfer reactions from dimethyl (4-nitrophenyl)malonate has been examined, indicating that solvent effects are significant in the deprotonation processes . Additionally, the vibrational spectra of compounds with similar functional groups have been recorded and analyzed, providing insights into the vibrational properties that dimethyl 2-(4-nitrophenyl)malonate may exhibit .

Scientific Research Applications

Synthesis and Molecular Structure Studies

Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was synthesized, and its molecular structure was investigated using NMR, single crystal X-ray diffraction, and ab initio calculations. This study contributes to understanding the structural properties of compounds derived from dimethyl 2-(4-nitrophenyl)malonate, highlighting the preference of the 3-tautomer over the corresponding 5-tautomer in pyrazole derivatives (Jiménez-Cruz et al., 2003).

Organometallic Chemistry

The reaction of dimethylmalonate with 3-nitrophthalonitrile led to the preparation of dimethyl-(2,3-dicyanophenyl)malonate. This compound underwent cyclotetramerization with divalent metal salts, yielding non-peripherally substituted tetra(dihexylmalonate) Cu(II), Pd(II), and Co(II) phthalocyanines. This synthesis showcases an application in the field of organometallic chemistry, providing a pathway to create compounds with potential in materials science and catalysis (Korkut et al., 2011).

Carbon Substituent Introduction

A novel methodology using dimethyl malonate as a one-carbon source and linker has been developed to introduce various functional groups onto aromatic nitro compounds. This approach is significant for the decarboxylation of ester groups originating from dimethyl malonate, demonstrating its utility in synthetic organic chemistry for modifying aromatic compounds (Selvakumar et al., 2001).

Asymmetric Catalysis

The asymmetric conjugate addition of dimethyl malonate to β-nitrostyrene, catalyzed by cinchona alkaloid QD-4, has been theoretically studied. This research provides insight into the mechanism and enantioselectivity of organic catalysts in asymmetric synthesis, contributing to the development of more efficient catalytic processes (Jiang et al., 2014).

Podand Solvents in Organic Reactions

The use of tris(oxaalkyl)phenylsilanes and tris(oxaalkyl)phosphates as podand solvents in proton transfer reactions involving dimethyl (4-nitrophenyl)malonate has been explored. This study demonstrates the influence of solvent environment on reaction kinetics and the stabilization of ionic products, offering a novel approach to controlling organic reactions (Gierczyk et al., 2002).

Safety And Hazards

Dimethyl 2-(4-nitrophenyl)malonate is for R&D use only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

dimethyl 2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUABAXAUVLRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377393
Record name dimethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-nitrophenyl)malonate

CAS RN

4033-88-9
Record name dimethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of dimethyl malonate (9.77 mL, 85.07 mmol, 1.2 eq) in DMF (100 mL) and K2CO3 (29.36 g, 212.76 mmol, 3.0 eq) was added 1-fluoro-4-nitrobenzene (7.51 mL, 70.91 mmol, 1.0 eq) at RT and the mixture was stirred for 16 h at 70° C. The reaction mixture was cooled to RT and diluted with water (200 mL) and extracted with ethyl acetate (2×100 mL). The ethyl acetate layers were collected, washed with cold water (2×50 mL), brine (50 mL), dried over sodium sulfate and evaporated under vacuum. The crude product was washed with n-pentane (50 mL) to get dimethyl 2-(4-nitrophenyl)malonate 14 g, 78%) as pale yellow solid (TLC system: EtOAc/PE (3:7), Rf: 0.50).
Quantity
9.77 mL
Type
reactant
Reaction Step One
Name
Quantity
29.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.0 g of dimethyl malonate, 3.36 g of 1-bromo-4-nitrobenzene, 9.64 g of potassium phosphate, 85 mg of palladium(II) acetate and 394 mg of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene were dissolved under an argon atmosphere in 25 ml of dry dioxane and stirred at 90° C. for 8 h. For workup, the reaction mixture was filtered through a cartridge and the filtrate was concentrated under reduced pressure. The residue was purified by chromatography (silica gel; n-heptane/15-35% ethyl acetate). Dimethyl 2-(4-nitrophenyl)malonate (229.1) was obtained. Molecular weight 253.05 (C11H11NO6); retention time Rt=1.88 min. [B]; MS (ESI): 254.03 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
catalyst
Reaction Step One

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